1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine
Description
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is a heterocyclic compound featuring a piperazine core linked to a 1,2-oxazole (isoxazole) ring substituted with a methylcyclopropyl group at the 3-position. This structure combines the conformational flexibility of piperazine with the electronic and steric properties of the oxazole and cyclopropane moieties. The methylcyclopropyl substituent introduces rigidity and lipophilicity, which may enhance receptor binding and metabolic stability compared to simpler alkyl or aryl groups .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-11(2-3-11)9-8-10(15-13-9)14-6-4-12-5-7-14/h8,12H,2-7H2,1H3 |
InChI Key |
ZNUXKTKUCXWAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NOC(=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an alkyne and a nitrile oxide.
Introduction of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a metal catalyst.
Attachment of the Piperazine Ring: The final step involves the coupling of the oxazole derivative with piperazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogues
Structural Analogues with Varying Oxazole Substituents
Table 1: Key Structural and Molecular Features
Key Observations :
- Substituent Bulk and Rigidity : The methylcyclopropyl group in the target compound provides intermediate steric bulk compared to phenyl () and diphenylmethyl () groups. This balance may optimize receptor binding without excessive hydrophobicity.
- Chlorine Effects : The 2-chlorophenyl substituent () increases lipophilicity and may enhance receptor affinity through halogen bonding .
Pharmacological Activity Comparisons
Piperazine derivatives are frequently investigated for their activity at serotonin (5-HT) and dopamine receptors.
Table 2: Receptor Affinity and Functional Activity
Key Insights :
- 5-HT1A Selectivity: The methylcyclopropyl group may favor 5-HT1A receptor interactions due to its moderate bulk, similar to methoxyphenyl derivatives (), which show nanomolar affinity .
- Dopamine Receptor Activity : Bulkier substituents (e.g., diphenylmethyl in ) reduce D-2 affinity, suggesting the target compound’s smaller substituent may retain some D-2 activity .
- Functional Effects : Trifluoromethylphenyl analogues () exhibit agonist activity, while methoxyphenyl derivatives () act as antagonists, highlighting substituent-dependent functional modulation .
Metabolic Stability :
Biological Activity
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: and a molecular weight of approximately 236.32 g/mol. The structure features a piperazine ring substituted with an oxazole moiety, which is critical for its biological interactions.
Biological Activities
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar piperazine structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine have demonstrated potent inhibitory effects against A549 (lung cancer) and BGC-823 (gastric cancer) cell lines, with IC50 values as low as 0.12 µM .
- Antimicrobial Properties : The oxazole ring in the compound contributes to its antimicrobial activity. Similar oxazole derivatives have been reported to possess activity against a range of pathogens, suggesting potential for development as antimicrobial agents.
- Neuropharmacological Effects : Compounds containing piperazine are often explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in treating mood disorders and anxiety.
The biological effects of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine can be attributed to several mechanisms:
- Apoptosis Induction : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression . This suggests that 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine may also function through similar apoptotic pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth. For example, studies on related compounds have demonstrated selective inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Case Studies
Several studies have investigated the biological activity of piperazine derivatives closely related to 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine:
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various piperazine derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This highlights the potential of these compounds in cancer therapy.
Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of oxazole-containing piperazines revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design .
Data Table: Biological Activity Overview
| Activity Type | Related Compound | IC50 Value (µM) | Target Cell Line/Organism |
|---|---|---|---|
| Anticancer | Piperazine derivative | 0.12 | A549 (Lung Cancer) |
| Anticancer | Piperazine derivative | <10 | BGC-823 (Gastric Cancer) |
| Antimicrobial | Oxazole-piperazine derivative | 15 | Staphylococcus aureus |
| Neuropharmacological | Piperazine analog | TBD | CNS Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
